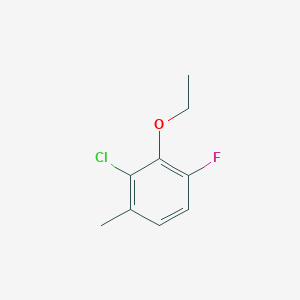

2-Chloro-3-ethoxy-4-fluoro-1-methylbenzene

Description

Properties

IUPAC Name |

3-chloro-2-ethoxy-1-fluoro-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO/c1-3-12-9-7(11)5-4-6(2)8(9)10/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAVVNIHCGIYGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1Cl)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-ethoxy-4-fluoro-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 3-ethoxy-4-fluoro-1-methylbenzene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes steps such as nitration, reduction, and halogenation, followed by purification through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-ethoxy-4-fluoro-1-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other substituents using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions are used.

Major Products Formed

Scientific Research Applications

2-Chloro-3-ethoxy-4-fluoro-1-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-ethoxy-4-fluoro-1-methylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with the aromatic ring. This intermediate then undergoes deprotonation to restore aromaticity . The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

2-Chloro-4-fluorotoluene: Similar in structure but lacks the ethoxy group.

2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of an ethoxy group.

Uniqueness

2-Chloro-3-ethoxy-4-fluoro-1-methylbenzene is unique due to the presence of both ethoxy and fluoro substituents on the benzene ring, which imparts distinct chemical reactivity and physical properties compared to its analogs .

Biological Activity

2-Chloro-3-ethoxy-4-fluoro-1-methylbenzene, with the chemical formula C₉H₁₁ClF₁O, is an aromatic compound characterized by a chloro group, an ethoxy group, and a fluoro group attached to a methylbenzene ring. This unique structure contributes to its potential biological activities, which are currently under investigation across various scientific domains.

The compound's reactivity is influenced by its functional groups:

- Chloro and Fluoro Substituents : These enhance lipophilicity and stability, making the compound a valuable target for synthetic chemistry and biological evaluation.

- Electrophilic Aromatic Substitution : The compound undergoes substitution reactions where the chlorine atom can be replaced by other substituents, which is crucial for modifying its biological properties.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

Antimicrobial Properties

Studies have highlighted the compound's effectiveness against various microbial strains. Its structural features may contribute to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

The mechanism of action involves interaction with specific molecular targets. The compound acts as an electrophile in substitution reactions, forming sigma complexes that can lead to further biochemical interactions.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of this compound:

Table 1: Summary of Biological Activity Studies

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 2-Chloro-4-fluoro-3-methylbenzonitrile | C₈H₅ClF₁N | Contains a nitrile group; used in pharmaceuticals. |

| 3-Ethoxy-4-fluorotoluene | C₉H₁₁F₁O | Similar ethoxy and fluoro groups; less reactive. |

| 2-Ethoxy-4-chloroaniline | C₉H₁₁ClO | Contains an amino group; different biological activity. |

The presence of both chloro and fluoro groups along with an ethoxy substituent in this compound enhances its reactivity and biological activity compared to other compounds listed above .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.